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Abstract
This document provides a detailed guide for the generation of FAM49B knockout mice using

the CRISPR/Cas9 system. The protocol encompasses all critical stages, from the design and

validation of single guide RNAs (sgRNAs) to the delivery of CRISPR/Cas9 components into

mouse zygotes, and subsequent screening and validation of knockout animals. Methodologies

for both microinjection and electroporation are presented, allowing researchers to choose the

most suitable approach for their laboratory settings. Furthermore, this guide includes a

comprehensive phenotyping plan for the characterization of FAM4t9B knockout mice and

details known signaling pathways involving FAM49B to provide a basis for functional analysis.

All quantitative data regarding the efficiency of various steps are summarized in structured

tables for easy reference.

Introduction
The Family with sequence similarity 49 member B (FAM49B), also known as CYFIP-related

Rac1 interactor B (CYRIB), is a protein implicated in a variety of cellular processes. Research

has highlighted its role in regulating the actin cytoskeleton through interaction with the small

GTPase Rac1, thereby influencing cell migration and morphology.[1][2][3] Moreover, FAM49B

has been linked to the regulation of T-cell activation, mitochondrial function and integrity, and

has been shown to be dysregulated in certain cancers, where it may influence tumor

progression and metastasis through pathways involving c-Myc and NEK9.[4][5][6][7][8] The
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generation of a FAM49B knockout mouse model is therefore a critical step towards elucidating

its in vivo physiological and pathophysiological functions. The CRISPR/Cas9 system offers a

rapid and efficient method for creating such a model, enabling precise gene disruption.[9][10]

Experimental Workflow
The overall workflow for generating FAM49B knockout mice is depicted below. This process

begins with the design and synthesis of sgRNAs targeting the Fam49b gene and culminates in

the breeding of heterozygous knockout mice to establish a homozygous knockout line.

Phase 1: Preparation

Phase 2: Zygote Manipulation Phase 3: Mouse Generation & Screening Phase 4: Line Establishment & Analysis

sgRNA Design sgRNA Synthesis & Validation

RNP Formation
(Cas9 + sgRNA)

Cas9 Protein/mRNA Preparation

Zygote Collection Zygote Microinjection/Electroporation Embryo Transfer Birth of Founder (F0) Mice Genotyping of F0 Mice Breeding of F0 Founders Germline Transmission (F1) Establishment of Heterozygous Line Phenotyping

Click to download full resolution via product page

Caption: Experimental workflow for generating FAM49B knockout mice.

Experimental Protocols
sgRNA Design and Synthesis
Objective: To design and synthesize highly efficient and specific sgRNAs targeting a critical

exon of the mouse Fam49b gene. Targeting an early exon is recommended to increase the

likelihood of generating a null allele due to frameshift mutations.[11]

Protocol:
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Retrieve the mouse Fam49b gene sequence: Obtain the genomic sequence, with a focus on

the early exons, from a genome browser such as the UCSC Genome Browser (Gene ID:

223601).[12]

Utilize online sgRNA design tools: Input the target exon sequence into user-friendly design

tools like Benchling, GenScript's GenCRISPR, or Synthego's CRISPR Design Tool.[13][14]

[15] These tools will identify potential sgRNA target sites (20 bp sequences adjacent to a

Protospacer Adjacent Motif - PAM, typically 'NGG' for Streptococcus pyogenes Cas9) and

provide on-target and off-target scores.

Select optimal sgRNAs: Choose 2-3 sgRNAs with high on-target scores and low off-target

scores. It is advisable to target a conserved coding domain of the gene to maximize the

functional impact of the knockout.

Synthesize sgRNAs: Order synthetic sgRNAs with chemical modifications that enhance

stability and editing efficiency.

Preparation of CRISPR/Cas9 Ribonucleoprotein (RNP)
Complex
Objective: To assemble the Cas9 nuclease and sgRNA into a ribonucleoprotein (RNP) complex

for delivery into mouse zygotes. The use of RNP complexes is favored for its high editing

efficiency and reduced off-target effects.[16]

Protocol:

Reconstitute components: Resuspend lyophilized Cas9 protein and synthetic sgRNA in

nuclease-free buffer to the desired stock concentrations.

Complex formation: Mix Cas9 protein and sgRNA at a 1:1 molar ratio.

Incubation: Incubate the mixture at room temperature for 10-20 minutes to allow for RNP

complex formation.

Dilution: Dilute the RNP complex in an appropriate injection or electroporation buffer to the

final working concentration (refer to Table 1).
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Delivery of RNP Complex into Mouse Zygotes
Two primary methods are employed for the delivery of CRISPR/Cas9 components into mouse

zygotes: pronuclear microinjection and electroporation.

Objective: To deliver the RNP complex directly into the pronucleus of a fertilized mouse zygote.

Materials:

Fertilized mouse zygotes

RNP complex solution

Microinjection microscope with micromanipulators

Holding and injection pipettes

Procedure:

Prepare zygotes: Collect fertilized zygotes from superovulated female mice.

Set up microinjection rig: Prepare the microinjection station and load the RNP solution into

the injection pipette.

Microinjection: Secure a zygote with the holding pipette and carefully insert the injection

pipette into one of the pronuclei.

Inject RNP complex: Inject a small volume of the RNP solution until a slight swelling of the

pronucleus is observed.

Culture: Transfer the injected zygotes into a suitable culture medium and incubate until the

two-cell stage for subsequent embryo transfer.

Objective: To deliver the RNP complex into a batch of mouse zygotes using an electrical pulse.

This method offers higher throughput and can result in improved embryo viability compared to

microinjection.[16][17][18][19]

Materials:
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Fertilized mouse zygotes

RNP complex solution in electroporation buffer

Electroporator and electroporation cuvettes

Procedure:

Prepare zygotes: Collect and wash fertilized zygotes.

Prepare for electroporation: Place the zygotes in the electroporation cuvette containing the

RNP solution.

Electroporation: Apply the optimized electrical pulse parameters (voltage, pulse duration,

number of pulses) using a suitable electroporator.

Recovery and culture: Transfer the electroporated zygotes to a recovery medium, wash, and

then culture until the two-cell stage for embryo transfer.

Generation of Founder Mice and Genotyping
Objective: To produce founder (F0) mice carrying the desired Fam49b knockout allele and

identify them through genotyping.

Protocol:

Embryo transfer: Transfer the viable two-cell embryos into the oviducts of pseudopregnant

surrogate female mice.

Birth and tissue collection: After a gestation period of approximately 19-21 days, the

surrogate mothers will give birth to F0 pups. At 2-3 weeks of age, collect a small tissue

sample (e.g., tail tip or ear punch) for genomic DNA extraction.

Genomic DNA extraction: Isolate genomic DNA from the tissue samples.

PCR amplification: Amplify the genomic region of Fam49b spanning the sgRNA target site

using PCR.
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Mutation analysis: Analyze the PCR products for the presence of insertions or deletions

(indels) resulting from CRISPR/Cas9-mediated non-homologous end joining (NHEJ). This

can be done by:

Sanger sequencing: Sequence the PCR products and analyze the chromatograms for

overlapping peaks, which indicate the presence of indels.

Restriction fragment length polymorphism (RFLP) analysis: If the sgRNA targets a

restriction enzyme site, digestion of the PCR product can be used to identify mutated

alleles.

Identification of founders: Mice with confirmed indels are identified as F0 founders.

Germline Transmission and Establishment of a
Knockout Line
Objective: To confirm that the knockout allele can be transmitted to the next generation and to

establish a stable heterozygous knockout mouse line.

Protocol:

Breeding of F0 founders: Mate the F0 founder mice with wild-type mice.

Genotyping of F1 offspring: Genotype the resulting F1 generation using the same method as

for the F0 mice.

Confirmation of germline transmission: The presence of the knockout allele in the F1

generation confirms germline transmission.[11]

Establishment of heterozygous line: Intercross heterozygous F1 mice to generate

homozygous knockout (FAM49B-/-), heterozygous (FAM49B+/-), and wild-type (FAM49B+/+)

littermates for subsequent phenotyping.

Quantitative Data Summary
The following tables summarize key quantitative data related to the efficiency of generating

knockout mice using CRISPR/Cas9.
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Table 1: RNP Delivery Parameters and Efficiencies

Delivery
Method

RNP
Concentration

Typical
Survival Rate
of Embryos

Editing
Efficiency
(Indel
Formation)

Reference

Pronuclear

Microinjection

25-50 ng/µl

Cas9, 10-25 ng/

µl sgRNA

70-90% 20-80% [20][21]

Zygote

Electroporation
4 µM Cas9 RNP ~80%

Up to 100% of

offspring
[16][17]

Table 2: Founder Generation and Germline Transmission Rates

Parameter Reported Efficiency Reference

Successful Founder

Generation (with edited alleles)
~80% (via electroporation) [22]

Germline Transmission Rate

from F0 Founders
>90% [22]

Phenotyping Plan for FAM49B Knockout Mice
A comprehensive phenotyping plan is crucial to understand the in vivo function of FAM49B.

Based on its known roles, the following areas should be investigated, leveraging standardized

pipelines from the International Mouse Phenotyping Consortium (IMPC) or the Knockout Mouse

Project (KOMP) where possible.[23][24][25][26][27]

Table 3: Recommended Phenotyping Pipeline for FAM49B Knockout Mice
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Phenotypic Area Key Parameters to Assess Rationale

General Health and Viability

Body weight, survival rates,

gross morphology, clinical

chemistry

To identify any overt

developmental or health

issues.

Immunology

T-cell populations in thymus

and peripheral lymphoid

organs, T-cell activation

markers (e.g., CD69, CD25)

upon stimulation, cytokine

profiles

FAM49B is a negative

regulator of TCR signaling.[28]

Metabolism

Glucose and insulin tolerance

tests, body composition

(DEXA), indirect calorimetry

FAM49B is localized to

mitochondria and may affect

metabolism.[5][6]

Cancer Predisposition
Spontaneous tumor formation,

response to carcinogens

FAM49B is implicated in

cancer progression.[4][8]

Cellular Phenotyping

Analysis of cell migration and

cytoskeletal organization in

primary cell cultures (e.g.,

fibroblasts, immune cells)

FAM49B regulates the actin

cytoskeleton via Rac1.[1]

Mitochondrial Function

Mitochondrial morphology in

various tissues (EM),

mitochondrial respiration

assays, ROS levels

FAM49B is involved in

maintaining mitochondrial

integrity.[5][6][29][30]

FAM49B Signaling Pathways
The following diagrams illustrate the known signaling pathways involving FAM49B.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11333044/
https://iris.unito.it/handle/2318/1660511
https://pubmed.ncbi.nlm.nih.gov/29059164/
https://pubmed.ncbi.nlm.nih.gov/39780509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12615435/
https://www.mdpi.com/2073-4425/13/2/388
https://iris.unito.it/handle/2318/1660511
https://pubmed.ncbi.nlm.nih.gov/29059164/
https://www.mdpi.com/2072-6694/14/9/2155
https://www.researchgate.net/figure/FAM49B-regulates-mitochondrial-dynamics-a-MitoTracker-staining-was-used-to-analyze_fig5_320579334
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FAM49B in Rac1 Signaling
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Caption: FAM49B negatively regulates Rac1 signaling and actin dynamics.[2][3][31]
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Putative FAM49B Signaling in Cancer
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Caption: FAM49B is implicated in cancer-related signaling pathways.[4][7][8][32]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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